Welcome to the BenchChem Online Store!
molecular formula C16H19N3O3 B3061125 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 54132-24-0

1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B3061125
M. Wt: 301.34 g/mol
InChI Key: GHRVKTJOLCCNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04017622

Procedure details

To 2.0 g of ethyl 1,4-dihydro-1-ethyl-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylate was added 10 ml of a 5% aqueous solution of potassium hydroxide. The mixture was heated at 90° C for 30 minutes with stirring and neutralized, under cooling, with acetic acid to separate out a solid which was collected, and recrystallized from a mixture of ethanol and water to give 1.85 g of the product, m.p. 272° - 275° C.
Name
ethyl 1,4-dihydro-1-ethyl-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)[CH:11]=2)[C:6](=[O:19])[C:5]([C:20]([O:22]CC)=[O:21])=[CH:4]1)[CH3:2].[OH-].[K+]>C(O)(=O)C>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N:13]3[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[CH:11]=2)[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 1,4-dihydro-1-ethyl-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylate
Quantity
2 g
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC=C(C=C12)N1CCNCC1)=O)C(=O)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate out a solid which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethanol and water

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC=C(C=C12)N1CCNCC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.